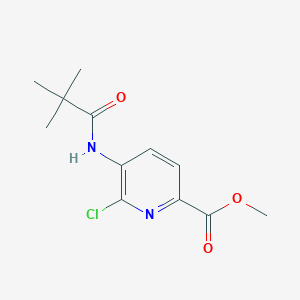

Methyl 6-chloro-5-pivalamidopicolinate

Overview

Description

Methyl 6-chloro-5-pivalamidopicolinate is a chemical compound with the empirical formula C12H15ClN2O3 . It has a molecular weight of 270.71 . The IUPAC name for this compound is methyl 6-chloro-5-[(2,2-dimethylpropanoyl)amino]-2-pyridinecarboxylate .

Molecular Structure Analysis

The SMILES string representation of Methyl 6-chloro-5-pivalamidopicolinate is COC(=O)c1ccc(NC(=O)C©©C)c(Cl)n1 . The InChI representation is 1S/C12H15ClN2O3/c1-12(2,3)11(17)15-7-5-6-8(10(16)18-4)14-9(7)13/h5-6H,1-4H3,(H,15,17) .Physical And Chemical Properties Analysis

Methyl 6-chloro-5-pivalamidopicolinate is a solid . Its molecular weight is 270.71 . The compound’s InChI key is MRLNFXVKFSJUHZ-UHFFFAOYSA-N .Scientific Research Applications

Organic Synthesis Intermediates

Methyl 6-chloro-5-pivalamidopicolinate: serves as an intermediate in organic synthesis. Its structure allows for the introduction of the pivaloyl group into more complex molecules, which can be particularly useful in the synthesis of pharmaceuticals and agrochemicals. The pivaloyl group is known for its steric bulk, which can influence the pharmacokinetics of drug molecules .

Medicinal Chemistry Research

In medicinal chemistry, this compound is utilized for the development of new drug candidates. Its chloropyridine moiety is a common feature in many pharmaceuticals, and modifications to this core structure can lead to the discovery of compounds with novel biological activities .

Pesticide Formulation

The chlorinated pyridine ring of Methyl 6-chloro-5-pivalamidopicolinate is structurally similar to certain herbicides and pesticides. Researchers can use this compound to develop new formulations that target specific pests or weeds without harming crops or the environment .

Material Science

In material science, this compound could be investigated for its potential use in creating new polymers or coatings. The presence of both amide and ester functional groups allows for cross-linking, which can be exploited to produce materials with desired properties .

Bioconjugation Studies

Bioconjugation involves attaching a molecule to a biological entity, like proteins or nucleic acidsMethyl 6-chloro-5-pivalamidopicolinate could be used to introduce pivaloyl groups onto biomolecules, potentially altering their stability or activity .

Photodynamic Therapy Agents

The compound’s structure may be modified to absorb light at specific wavelengths, making it a candidate for use in photodynamic therapy (PDT). In PDT, light-sensitive compounds are activated by light to produce a therapeutic effect, such as killing cancer cells .

Chemical Education

This compound can also be used in academic settings for teaching advanced organic chemistry concepts. Its synthesis and reactivity can demonstrate key principles in halogenation, amide formation, and esterification reactions .

Analytical Chemistry Reference Standards

Lastly, Methyl 6-chloro-5-pivalamidopicolinate can serve as a reference standard in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Safety and Hazards

properties

IUPAC Name |

methyl 6-chloro-5-(2,2-dimethylpropanoylamino)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-12(2,3)11(17)15-7-5-6-8(10(16)18-4)14-9(7)13/h5-6H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLNFXVKFSJUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673917 | |

| Record name | Methyl 6-chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142191-95-4 | |

| Record name | Methyl 6-chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)

![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)

![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)

![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)

![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)

amine hydrochloride](/img/structure/B1463462.png)